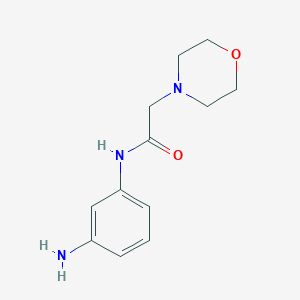

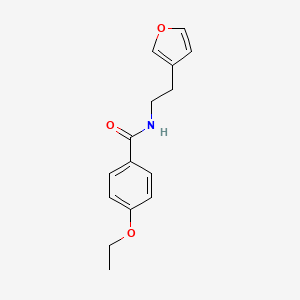

N-(3-Amino-phenyl)-2-morpholin-4-yl-acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves the condensation of isocyanato-substituted benzene derivatives with amines, followed by cyclization with hydrazine hydrate. For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide and 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide involves such a process . These methods could potentially be adapted for the synthesis of N-(3-Amino-phenyl)-2-morpholin-4-yl-acetamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of the compounds in the papers are determined using crystallography, which reveals the space groups and unit cell parameters . These structures are characterized by intermolecular hydrogen bonds and, in some cases, intramolecular interactions, which are crucial for the stability and biological activity of the molecules. The molecular structure analysis of N-(3-Amino-phenyl)-2-morpholin-4-yl-acetamide would likely involve similar techniques to determine its crystal structure and bonding interactions.

Chemical Reactions Analysis

The papers do not provide detailed chemical reaction mechanisms for the compounds synthesized. However, they do mention the biological activities of these compounds, such as inhibition of cancer cell proliferation . The chemical reactions of N-(3-Amino-phenyl)-2-morpholin-4-yl-acetamide with biological targets would be of interest, particularly if the compound exhibits similar antitumor activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are inferred from their synthesis and structural data. For example, the solubility, melting points, and stability can be related to the crystal structure and intermolecular interactions . The properties of N-(3-Amino-phenyl)-2-morpholin-4-yl-acetamide would need to be experimentally determined, but predictions can be made based on the properties of structurally similar compounds.

Aplicaciones Científicas De Investigación

Degradation of Pharmaceuticals in the Environment One significant application of similar compounds involves the degradation of pharmaceuticals, such as acetaminophen, in environmental settings. Advanced oxidation processes (AOPs) are employed to treat aqueous mediums contaminated with acetaminophen, leading to various degradation products. This research is crucial in understanding how to mitigate the impact of pharmaceuticals on the ecosystem, highlighting the role of AOPs in enhancing degradation efficiency (Qutob et al., 2022).

Antioxidant Activity and Pharmacological Effects Another area of application involves the antioxidant and pharmacological effects of compounds like chlorogenic acid (CGA), which, although not directly N-(3-Amino-phenyl)-2-morpholin-4-yl-acetamide, shares the context of chemical investigation for potential therapeutic benefits. CGA exhibits a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, suggesting the broad potential of similar compounds in drug discovery and the development of therapeutic agents (Naveed et al., 2018).

Organic Light-Emitting Diodes (OLEDs) In the field of materials science, compounds structurally related to N-(3-Amino-phenyl)-2-morpholin-4-yl-acetamide, such as BODIPY-based materials, have been explored for their applications in organic light-emitting diodes (OLEDs). These investigations demonstrate the utility of such compounds in developing 'metal-free' infrared emitters, offering insights into the design and synthesis of organic semiconductors for optoelectronic applications (Squeo & Pasini, 2020).

Propiedades

IUPAC Name |

N-(3-aminophenyl)-2-morpholin-4-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c13-10-2-1-3-11(8-10)14-12(16)9-15-4-6-17-7-5-15/h1-3,8H,4-7,9,13H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCWZRJPMZWANY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)NC2=CC=CC(=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49645358 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(3-Amino-phenyl)-2-morpholin-4-yl-acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

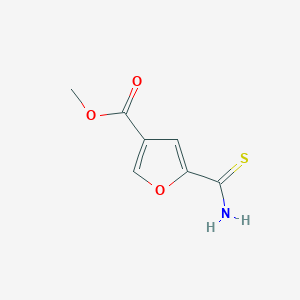

![Methyl 2-{[(3-oxopiperazin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2504912.png)

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2504914.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2504928.png)

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2504934.png)

![5-isopropyl-7-(4-(4-methoxybenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2504935.png)